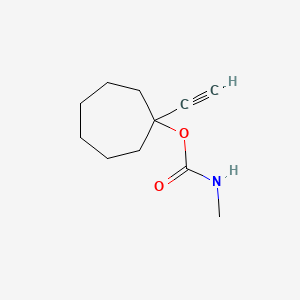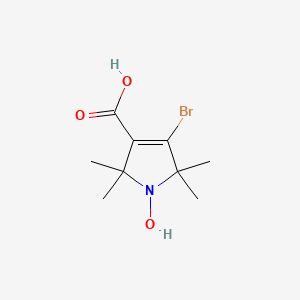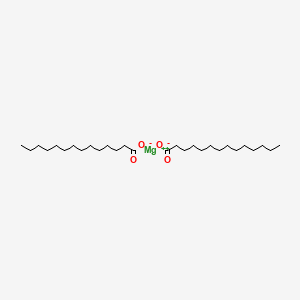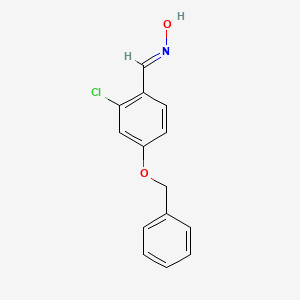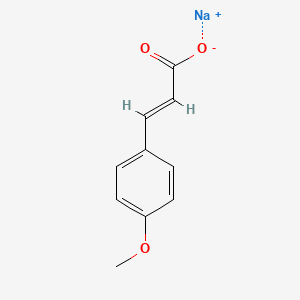
Sodium p-methoxycinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-methoxycinnamate is an organic compound derived from p-methoxycinnamic acid. It is commonly used in various applications due to its ability to absorb ultraviolet (UV) radiation. This compound is particularly valued in the cosmetic industry as a UV filter in sunscreens and other skincare products. Its chemical structure allows it to effectively absorb UV-B rays, providing protection against sunburn and other UV-induced skin damage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the following steps:
- p-Methoxycinnamic acid is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the sodium salt.
Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The process involves:
Continuous Esterification:
p-Methoxycinnamic acid and sodium hydroxide are continuously fed into a reactor.Separation and Purification: The product is continuously separated from the reaction mixture and purified using crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Sodium p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to p-methoxycinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products
- p-Methoxybenzoic acid p-Methoxycinnamyl alcohol
Substitution: Various substituted cinnamates depending on the nucleophile used
Scientific Research Applications
Sodium p-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin disorders and other conditions.
Industry: It is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Mechanism of Action
The primary mechanism of action of sodium p-methoxycinnamate is its ability to absorb UV radiation. The compound contains a conjugated double bond system that absorbs UV-B rays, preventing them from penetrating the skin. This absorption process involves the excitation of electrons to higher energy states, which dissipates the UV energy as heat, thereby protecting the skin from damage.
Comparison with Similar Compounds
Sodium p-methoxycinnamate is often compared with other UV filters such as:
Octyl methoxycinnamate: Similar in structure but used in different formulations.
Ethyl p-methoxycinnamate: Another derivative with similar UV-absorbing properties.
Benzophenone: A different class of UV filters with broader UV absorption.
Uniqueness
This compound is unique due to its high solubility in water, making it suitable for aqueous formulations. Its effectiveness as a UV-B filter and its relatively low toxicity make it a preferred choice in many cosmetic products.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its ability to absorb UV radiation makes it an essential ingredient in sunscreens and other skincare products. Ongoing research continues to explore its potential in medicine and other industries, highlighting its importance in scientific and industrial applications.
Properties
CAS No. |
7340-42-3 |
|---|---|
Molecular Formula |
C10H9NaO3 |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChI Key |
VOKPJLHFFYVQNS-KQGICBIGSA-M |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Related CAS |
830-09-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





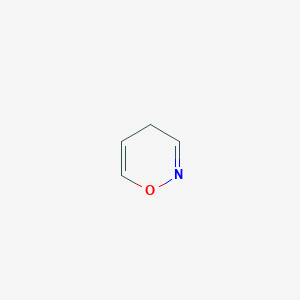

![Rel-(3aR,4R,6aS)-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13832762.png)
![Phosphoric acid, bis[2,3-bis(trimethylsiloxy)propyl] trimethylsilyl ester](/img/structure/B13832763.png)

